2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Brand Name: Vulcanchem
CAS No.: 885268-64-4
VCID: VC15925371
InChI: InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

CAS No.: 885268-64-4

Cat. No.: VC15925371

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol - 885268-64-4

Specification

CAS No. 885268-64-4
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol
Standard InChI InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2
Standard InChI Key CQOOFUPYUVYKKU-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(CN1)C=C(C=C2)Br)CCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The systematic IUPAC name for this compound is 2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, reflecting its substitution pattern on the tetrahydroisoquinoline core . Key identifiers include the CAS Registry Number 885268-64-4, PubChem CID 53423270, and DSSTox Substance ID DTXSID30698272 . Synonyms such as 4-Isoquinolineethanol, 7-bromo-1,2,3,4-tetrahydro- and DTXSID30698272 are used interchangeably in chemical databases .

Molecular Architecture

The molecule consists of a tetrahydroisoquinoline scaffold—a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. A bromine atom occupies the 7th position on the aromatic benzene ring, while a 2-hydroxyethyl group (-CH₂CH₂OH) is attached to the 4th position of the piperidine-like ring . This configuration introduces both hydrophobic (bromine, aromatic system) and hydrophilic (ethanol moiety) regions, influencing its solubility and reactivity.

Table 1: Key Structural and Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
XLogP3-AA1.5
Hydrogen Bond Donors2 (hydroxyl and NH groups)
Hydrogen Bond Acceptors2
Topological Polar Surface Area32.3 Ų
Rotatable Bond Count2

The XLogP3-AA value of 1.5 suggests moderate lipophilicity, while the polar surface area indicates potential for moderate membrane permeability .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The presence of a secondary amine and hydroxyl group renders the compound susceptible to oxidation and hydrolysis under extreme pH conditions. Storage recommendations typically advise inert atmospheres and temperatures below -20°C for long-term stability .

Spectroscopic Characterization

  • Mass Spectrometry: The exact mass is 255.02588 Da, with a characteristic isotopic pattern due to bromine (1:1 ratio for M and M+2 peaks) .

  • NMR Predictions:

    • ¹H NMR: Signals expected at δ 6.9–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (methylene groups adjacent to oxygen and nitrogen), and δ 1.8–2.5 ppm (piperidine ring protons) .

    • ¹³C NMR: Distinct peaks for the brominated aromatic carbon (~130 ppm) and the ethanol-bearing carbon (~65 ppm) .

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